TM 5441

Pharmacokinetics Oral Bioavailability In Vivo Pharmacology

For researchers requiring a validated, orally active PAI-1 inhibitor, TM 5441 addresses the need for a tool compound with broad preclinical efficacy. It eliminates the risk of selecting an under-characterized analog for complex disease models. - Broad Potency Profile: Validated IC50 range of 3.58-60.3 μM across diverse cancer cell lines. - Multi-Indication Validation: Demonstrated efficacy in hypertension, vascular senescence, COPD, and diabetic kidney disease models. - In Vivo Utility: 20 mg/kg oral dosing disrupts tumor vasculature; chronic 8-week protocols enabled by oral bioavailability.

Molecular Formula C21H16ClN2NaO6
Molecular Weight 450.8
Cat. No. B1191985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTM 5441
Synonyms5-Chloro-2-[[2-[2-[[3-(3-furanyl)phenyl]amino]-2-oxoethoxy]acetyl]amino]benzoic acid sodium salt
Molecular FormulaC21H16ClN2NaO6
Molecular Weight450.8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TM 5441: Oral PAI-1 Inhibitor for Preclinical Research


TM 5441 is a small-molecule, orally bioavailable plasminogen activator inhibitor-1 (PAI-1) inhibitor. It belongs to the TM series of PAI-1 antagonists developed from structure-activity relationship studies, with the sodium salt form bearing the molecular formula C21H16ClN2NaO6 and a molecular weight of 450.8 . The compound decreases survival in multiple human cancer cell lines with reported IC50 values spanning a range from 3.58 μM to 60.3 μM across different assays and cell types [1]. TM 5441 has demonstrated preclinical efficacy in diverse animal models, including attenuation of hypertension and vascular senescence, reduction of tumor vasculature disruption in xenograft models, extension of median lifespan by 4-fold in Klotho-deficient mice, and attenuation of emphysema and airway inflammation in COPD models [2][3][4][5]. This established track record across cardiovascular, oncologic, aging, and pulmonary indications positions TM 5441 as a broadly validated tool compound for investigating PAI-1-dependent pathophysiology.

TM 5441: Non-Interchangeable with Other PAI-1 Inhibitors


PAI-1 inhibitors exhibit substantial heterogeneity in binding mechanisms, pharmacokinetic properties, and disease model validation that precludes interchangeable use. Compounds targeting the same serpin may bind to distinct structural regions—such as the central β-sheet A cleft versus the flexible joint region—resulting in divergent inhibitory kinetics and functional consequences [1]. Within the TM series itself, the lead compound TM5275 demonstrates a more potent IC50 of 6.95 μM but lacks the same depth of multi-indication validation that TM 5441 has accumulated across cardiovascular, oncologic, renal, and aging models [2]. The structurally related analog TM5484, while crystallographically characterized, exhibits a distinct binding mechanism at the flexible joint region and has been primarily investigated for sarcopenia and multiple sclerosis rather than the broader spectrum of diseases validated for TM 5441 [3][4]. For procurement decisions in specific disease research contexts, the extensive and diversified validation history of TM 5441 cannot be assumed for any in-class alternative without confirmatory data.

TM 5441: Comparative Evidence


Oral Bioavailability Advantage

TM 5441 demonstrates quantifiable oral bioavailability with an average peak plasma concentration of 11.4 μM achieved at 1 hour post-administration and clearance to undetectable levels by 23 hours, enabling once-daily oral dosing in chronic disease models [1]. This pharmacokinetic property is essential for experimental protocols requiring sustained target engagement without invasive administration routes, particularly in longitudinal aging, fibrosis, and hypertension studies where continuous PAI-1 inhibition is required for weeks to months.

Pharmacokinetics Oral Bioavailability In Vivo Pharmacology

Attenuation of Hypertension-Induced Vascular Fibrosis

In a head-to-head controlled study, wild-type mice receiving L-NAME plus TM 5441 for 8 weeks exhibited attenuated hypertension and cardiac hypertrophy compared with L-NAME-alone controls. TM 5441-treated mice demonstrated a 34% reduction in periaortic fibrosis relative to animals receiving L-NAME alone [1]. Additionally, TM 5441 prevented L-NAME-induced telomere length shortening and p16(Ink4a) expression increases—biomarkers of vascular senescence [1]. This in vivo efficacy in a nitric oxide synthase inhibition model provides quantitative evidence of TM 5441's protective effects against hypertension-driven vascular pathology.

Cardiovascular Disease Hypertension Vascular Fibrosis

Lifespan Extension in Klotho-Deficient Mice

TM 5441 increases median lifespan by 4-fold and reduces signs of senescence in Klotho-deficient (kl/kl) mice, a well-established accelerated aging model [1]. This dramatic lifespan extension is among the most pronounced reported for any small-molecule PAI-1 inhibitor and was sufficiently compelling for TM 5441 to be selected by the National Institute on Aging's Interventions Testing Program for lifespan and healthspan evaluation [2]. The compound also prevents doxorubicin-induced senescence in cardiomyocytes, fibroblasts, and endothelial cells through reduction of reactive oxygen species generation and suppression of senescence-associated markers p53, p21, and p16 [3]. Comparative lifespan extension data for TM5275 or TM5484 in similar aging models are not publicly available.

Aging Senescence Longevity

Anti-Angiogenic and Cytotoxic Effects in Cancer

In a direct head-to-head comparison study, both TM5275 and TM 5441 were evaluated for anti-tumorigenic and anti-angiogenic activity across multiple human cancer cell lines [1]. TM 5441 decreased cell viability with an IC50 range of 9.7–60.3 μM and induced intrinsic apoptosis at 50 μM [1]. In vivo, oral administration of TM 5441 (20 mg/kg daily) to HT1080 and HCT116 xenograft models increased tumor cell apoptosis and produced a significant disruptive effect on tumor vasculature [1]. Notably, both inhibitors demonstrated similar in vitro potency, but TM 5441 is distinguished by its more extensive validation across non-oncology indications, providing broader translational relevance for studies investigating PAI-1 as a multi-disease therapeutic target.

Oncology Angiogenesis Cancer Cell Biology

Renoprotection in Diabetic Nephropathy and Acute Kidney Injury

In a streptozotocin-induced diabetic mouse model, both TM5275 and TM 5441 effectively inhibited albuminuria, mesangial expansion, ECM accumulation, and macrophage infiltration in diabetic kidneys [1]. In mouse proximal tubular epithelial cells, both compounds reversed PAI-1-induced inhibition of plasmin activity and suppressed fibrosis and inflammation markers [1]. Additionally, TM 5441 treatment significantly accelerated clearance of FGF23 from circulation in acute kidney injury models, a unique finding not reported for TM5275 [2]. TM 5441 also suppressed urinary albumin/creatinine ratio and tubular injury markers in LPS-induced acute kidney injury [3]. This dual validation across diabetic and acute renal injury models expands the evidence base for renal research applications.

Diabetic Nephropathy Renal Fibrosis Kidney Disease

Binding at the Central β-Sheet A Cleft

TM 5441 and TM5484 were both designed as part of a class of small molecule inhibitors targeting the cleft in the central β-sheet A of PAI-1 [1]. However, subsequent crystallographic studies of TM5484 revealed that the actual binding site is at the flexible joint region of PAI-1, distinct from the originally presumed binding site [1][2]. This structural finding carries implications for TM 5441, which shares the same design rationale and may engage a similar binding mechanism. TM5275, the lead compound from which TM 5441 was derived, was identified from virtual screening by docking simulations targeting the PAI-1 structure [3]. The absence of a published co-crystal structure for TM 5441 itself represents a critical evidence gap; users should not assume that its binding mechanism is identical to that of TM5484 without confirmatory structural biology data. However, the distinct binding region relative to other PAI-1 inhibitor classes (e.g., those targeting the reactive center loop) constitutes a class-level differentiation relevant for researchers studying structure-activity relationships or developing orthogonal chemical probes.

Structural Biology Binding Mechanism Drug Design

TM 5441: Optimal Research Applications


Cardiovascular Aging and Fibrosis Research

Researchers investigating hypertension-induced vascular pathology and fibrosis should select TM 5441 for its demonstrated 34% reduction in periaortic fibrosis in the L-NAME-induced hypertension model [1]. The compound's ability to prevent telomere length shortening and p16(Ink4a) expression increases in aortic tissue provides direct biomarkers for vascular senescence studies [1]. TM 5441's oral bioavailability enables chronic 8-week dosing protocols without surgical intervention, making it suitable for longitudinal cardiovascular aging studies requiring sustained PAI-1 inhibition.

Geroscience and Longevity Studies

For aging research programs investigating interventions that extend healthspan or lifespan, TM 5441 is the only TM-series PAI-1 inhibitor with quantified 4-fold median lifespan extension in Klotho-deficient mice [2]. The compound's selection by the NIA Interventions Testing Program provides external validation of its relevance for aging studies [3]. Researchers should consider TM 5441 when designing senescence-focused experiments, as the compound prevents doxorubicin-induced senescence in cardiomyocytes, fibroblasts, and endothelial cells through suppression of p53, p21, and p16 pathways [4].

Oncology Angiogenesis and Vascular Disruption Studies

Cancer researchers investigating PAI-1-mediated angiogenesis should utilize TM 5441 based on its demonstrated disruption of tumor vasculature in HT1080 and HCT116 xenograft models at 20 mg/kg oral dosing [5]. The compound's IC50 range of 9.7–60.3 μM across multiple human cancer cell lines, combined with confirmed intrinsic apoptosis induction at 50 μM, provides a defined potency benchmark for in vitro studies [5]. For comparative oncology studies, TM 5441 offers the advantage of cross-validation in non-cancer models, enabling investigation of PAI-1 as a shared pathway between malignancy and comorbid conditions.

Diabetic Nephropathy and Renal Fibrosis Studies

Investigators studying diabetic kidney disease should procure TM 5441 based on its validated inhibition of albuminuria, mesangial expansion, ECM accumulation, and macrophage infiltration in STZ-induced diabetic mice [6]. The compound's additional validation in accelerating FGF23 clearance in acute kidney injury models provides unique utility for studies investigating the PAI-1–FGF23–mineral metabolism axis [7]. TM 5441's efficacy in both chronic diabetic nephropathy and acute tubular injury models makes it a versatile tool for renal research programs spanning multiple disease contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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